2-Chloro-N-ethyl-N-methylnicotinamide 2-Chloro-N-ethyl-N-methylnicotinamide
Brand Name: Vulcanchem
CAS No.: 112006-59-4
VCID: VC13414408
InChI: InChI=1S/C9H11ClN2O/c1-3-12(2)9(13)7-5-4-6-11-8(7)10/h4-6H,3H2,1-2H3
SMILES: CCN(C)C(=O)C1=C(N=CC=C1)Cl
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol

2-Chloro-N-ethyl-N-methylnicotinamide

CAS No.: 112006-59-4

Cat. No.: VC13414408

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-ethyl-N-methylnicotinamide - 112006-59-4

Specification

CAS No. 112006-59-4
Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
IUPAC Name 2-chloro-N-ethyl-N-methylpyridine-3-carboxamide
Standard InChI InChI=1S/C9H11ClN2O/c1-3-12(2)9(13)7-5-4-6-11-8(7)10/h4-6H,3H2,1-2H3
Standard InChI Key OKOCIHPHSMRJDK-UHFFFAOYSA-N
SMILES CCN(C)C(=O)C1=C(N=CC=C1)Cl
Canonical SMILES CCN(C)C(=O)C1=C(N=CC=C1)Cl

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound has the molecular formula C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol . Its structure features:

  • A pyridine ring substituted with a chlorine atom at position 2.

  • An amide group (-CON-) with ethyl (C₂H₅) and methyl (CH₃) substituents on the nitrogen.

The InChIKey OKOCIHPHSMRJDK-UHFFFAOYSA-N confirms its unique stereochemical identity .

Physical Properties

While explicit melting/boiling points are unreported, its stability under dry, cool storage conditions (2–8°C) suggests moderate thermal resilience . Predicted density and reactivity align with analogous chloro-nicotinamides, such as 2-chloro-N-methylnicotinamide (density: ~1.26 g/cm³) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol :

  • Acylation: Paranitroaniline reacts with chloroacetyl chloride in toluene, yielding 2-chloro-N-(4-nitrophenyl)acetamide.

  • Methylation: The intermediate undergoes methylation using dimethyl sulfate in dichloromethane, catalyzed by sodium hydroxide.

Representative Conditions:

StepReagentsTemperatureYieldPurity
AcylationChloroacetyl chloride15°C93%98.3%
MethylationDimethyl sulfate, NaOH25–30°C90.3%97.2%

Industrial Scalability

The process is scalable, with yields exceeding 90% at 1.0 mol scale . Dichloromethane and toluene are recoverable, enhancing cost-efficiency.

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity Insights
2-Chloro-N-methylnicotinamideLacks ethyl group; simpler substituentsPrecursor for kinase inhibitors
N,N-Dimethyl-4-chloronicotinamideChlorine at position 4; dimethyl groupsAltered receptor binding affinity
6-Chloro-N,N-diisopropylnicotinamideDiisopropyl groups; position 6 chlorineEnhanced lipophilicity

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and receptor modulators . Its chloro and ethyl groups enable further functionalization via nucleophilic substitution.

Specialty Chemicals

Used in agrochemical research for developing herbicides, leveraging its stability and reactivity .

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